beta-Cryptoxanthin

Catalog No.
S620446
CAS No.
472-70-8
M.F
C40H56O
M. Wt
552.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Cryptoxanthin

CAS Number

472-70-8

Product Name

beta-Cryptoxanthin

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1

InChI Key

DMASLKHVQRHNES-FKKUPVFPSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Synonyms

Beta Cryptoxanthin, Beta-Cryptoxanthin

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C

Application: Antioxidant Properties

β-Cryptoxanthin acts as an antioxidant, protecting cells from oxidative damage. It scavenges free radicals, reducing oxidative stress and inflammation. Studies have shown that it contributes to the improvement of non-alcoholic fatty liver disease (NAFLD) by enhancing insulin resistance, controlling lipid metabolism, and modulating macrophage subsets . Its antioxidant properties make it a valuable component in preventive medicine.

Experimental Procedures

To study β-Cryptoxanthin’s effects, researchers use both in vitro and in vivo models. In animal studies, they administer β-Cryptoxanthin through dietary supplementation. Mechanistic studies involve assessing insulin sensitivity, oxidative stress markers, and lipid profiles. Techniques like high-performance liquid chromatography (HPLC) coupled with UV and mass spectrometry (MS) help quantify β-Cryptoxanthin levels in tissues and serum .

Results and Outcomes

The outcomes of β-Cryptoxanthin research are promising:

Conclusion

β-Cryptoxanthin holds immense potential for human health. Its multifaceted benefits make it a valuable area of research, and ongoing studies continue to uncover its applications. As we delve deeper, we gain insights into how this carotenoid can positively impact our well-being.

Beta-Cryptoxanthin is a natural carotenoid pigment classified as a xanthophyll, which is a type of oxygenated carotenoid. Its chemical structure is similar to that of beta-carotene, differing primarily by the presence of a hydroxyl group. This compound has been isolated from various sources, including the fruit of plants in the genus Physalis, orange rind, winter squashes such as butternut, papaya, egg yolk, butter, apples, and bovine blood serum . In its pure form, beta-cryptoxanthin appears as a red crystalline solid with metallic luster and is soluble in organic solvents like chloroform and benzene .

The primary mechanism of action for β-cryptoxanthin is attributed to its role as a provitamin A [, ]. Once absorbed, it can be cleaved into retinol, the active form of vitamin A, which plays crucial roles in vision, immune function, and cell differentiation []. Additionally, β-cryptoxanthin exhibits antioxidant properties due to its conjugated double bond structure. This allows it to scavenge free radicals, potentially reducing oxidative stress and the risk of chronic diseases [].

Beta-cryptoxanthin is generally considered safe for consumption through dietary sources []. However, excessive intake of β-cryptoxanthin supplements might lead to carotenodermia, a harmless condition characterized by a yellowish discoloration of the skin.

Beta-Cryptoxanthin undergoes several enzymatic transformations in the body. It can be cleaved by the enzyme beta-carotene 15,15′-oxygenase 1 (BCO1) into retinal, which is then converted into retinol (vitamin A). This reaction occurs primarily in enterocytes but can also happen in other tissues such as the liver . Another enzyme, beta-carotene-9′,10′-oxygenase 2 (BCO2), can cleave beta-cryptoxanthin asymmetrically into retinal and beta-10′carotenals . The efficiency of beta-cryptoxanthin as a substrate for these enzymes is generally lower compared to beta-carotene, indicating that while it can contribute to vitamin A production, it does so less effectively than its more well-known counterpart .

Beta-Cryptoxanthin can be synthesized through various methods in laboratory settings. One common approach involves the extraction from natural sources using organic solvents followed by purification techniques like high-performance liquid chromatography (HPLC). Additionally, synthetic routes may include chemical modifications of beta-carotene or other carotenoids to introduce the hydroxyl group characteristic of beta-cryptoxanthin .

Beta-Cryptoxanthin has several applications across different fields:

  • Nutritional Supplements: It is used as a dietary supplement due to its provitamin A activity and antioxidant properties.
  • Food Coloring: Although not approved for use in some regions like the EU or USA, it is utilized as a food colorant in Australia and New Zealand under the designation INS number 161c .
  • Research: Its potential health benefits have made it a subject of extensive research in nutrition and pharmacology .

Studies on beta-cryptoxanthin interactions indicate its role in modulating various biological pathways. For instance, it may enhance immune responses and influence metabolic processes related to fat storage and inflammation. The compound's interactions with other carotenoids and nutrients have been explored to understand its synergistic effects on health outcomes .

Beta-Cryptoxanthin shares structural similarities with several other carotenoids. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Beta-CaroteneSimilar backboneMore effective provitamin A source
LuteinHydroxyl groupsPrimarily found in green leafy vegetables
ZeaxanthinHydroxyl groupsKnown for eye health benefits
Alpha-CaroteneSimilar backboneLess common; also a provitamin A source

Beta-Cryptoxanthin stands out due to its unique combination of antioxidant properties and its specific metabolic pathways leading to vitamin A conversion. While it shares structural characteristics with other carotenoids, its distinct hydroxyl group contributes to its unique biological activities and health implications .

Physical Description

Solid

XLogP3

12.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

552.433116406 g/mol

Monoisotopic Mass

552.433116406 g/mol

Heavy Atom Count

41

Melting Point

172 - 173 °C

UNII

6ZIB13GI33

MeSH Pharmacological Classification

Provitamins

Wikipedia

Cryptoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2023-08-15

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